molecular formula C27H37N5OS B15060335 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B15060335
M. Wt: 479.7 g/mol
InChI Key: NFEJIKCPWWZIFG-UZTFGMOFSA-N
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Description

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl ring, a quinoline moiety, and a thiourea group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, starting with the preparation of the individual components. The cyclohexyl ring is typically synthesized through a series of hydrogenation reactions, while the quinoline moiety is prepared via a Skraup synthesis. The thiourea group is introduced through a reaction with thiocyanate and an amine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different thiourea derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

1-((1R,2R)-2-Aminocyclohexyl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other similar compounds, such as:

    1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)methylthiourea: This compound lacks the methoxy and vinyl groups, which may affect its biological activity and chemical reactivity.

    1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)thiourea: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl)(5-vinylquinuclidin-2-yl)methylthiourea: This compound lacks the methoxy group, which may affect its overall stability and reactivity.

Properties

Molecular Formula

C27H37N5OS

Molecular Weight

479.7 g/mol

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea

InChI

InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26-/m1/s1

InChI Key

NFEJIKCPWWZIFG-UZTFGMOFSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N

Origin of Product

United States

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